Cas no 38874-46-3 (8-Azanebularine)

8-Azanebularine 化学的及び物理的性質

名前と識別子

-

- 8-Azanebularine

- CS-0374337

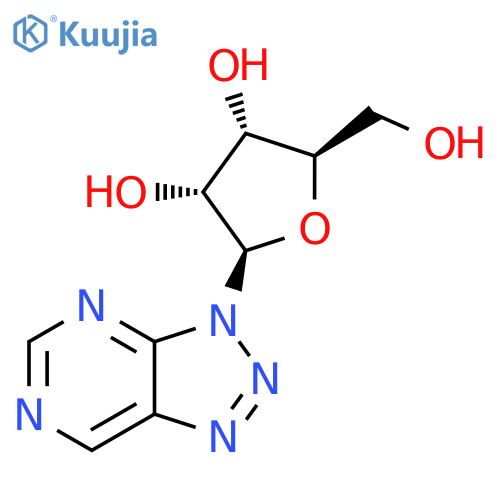

- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-{3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl}oxolane-3,4-diol

- EX-A7845Y

- 8-Aza-Nebularine

- CHEMBL1651380

- HY-145442

- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(triazolo[4,5-d]pyrimidin-3-yl)tetrahydrofuran-3,4-diol

- BDBM50335313

- 38874-46-3

- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(triazolo[4,5-d]pyrimidin-3-yl)oxolane-3,4-diol

- DA-60594

-

- インチ: 1S/C9H11N5O4/c15-2-5-6(16)7(17)9(18-5)14-8-4(12-13-14)1-10-3-11-8/h1,3,5-7,9,15-17H,2H2/t5-,6-,7-,9-/m1/s1

- InChIKey: XOUCEKYAMMLQRC-JXOAFFINSA-N

- ほほえんだ: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C2C(=CN=CN=2)N=N1)O)O

計算された属性

- せいみつぶんしりょう: 253.08110385g/mol

- どういたいしつりょう: 253.08110385g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.9

- トポロジー分子極性表面積: 126Ų

8-Azanebularine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0294U2-10mg |

8-Azanebularine |

38874-46-3 | 98% | 10mg |

$700.00 | 2024-05-03 | |

| 1PlusChem | 1P0294U2-5mg |

8-Azanebularine |

38874-46-3 | 98% | 5mg |

$437.00 | 2024-05-03 | |

| MedChemExpress | HY-145442-10mg |

8-Azanebularine |

38874-46-3 | ≥98.0% | 10mg |

¥5800 | 2024-04-18 | |

| MedChemExpress | HY-145442-5mg |

8-Azanebularine |

38874-46-3 | ≥98.0% | 5mg |

¥3500 | 2024-04-18 | |

| MedChemExpress | HY-145442-1mg |

8-Azanebularine |

38874-46-3 | ≥98.0% | 1mg |

¥1590 | 2024-04-18 |

8-Azanebularine 関連文献

-

1. Book reviews

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

8-Azanebularineに関する追加情報

Introduction to 8-Azanebularine (CAS No. 38874-46-3) and Its Emerging Applications in Chemical Biology

8-Azanebularine, identified by the chemical abstracts service number CAS No. 38874-46-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the azabenzylamine class, characterized by a nitrogen-containing heterocycle fused with a benzylamine moiety. The presence of the nitrogen atom in the ring system imparts distinct electronic and steric properties, making 8-Azanebularine a versatile scaffold for drug discovery and molecular probes.

The molecular structure of 8-Azanebularine (CAS No. 38874-46-3) consists of a benzene ring substituted with an azabenzylamine group, which contributes to its ability to interact with biological targets in a highly specific manner. This structural motif has been explored in various therapeutic contexts, particularly in oncology and neurology, where its ability to modulate protein-protein interactions and enzyme activity has shown promise. Recent advancements in computational chemistry have further illuminated the potential of 8-Azanebularine as a lead compound for designing novel therapeutics.

One of the most compelling aspects of 8-Azanebularine is its reported interaction with kinases and other signaling proteins involved in cell proliferation and differentiation. Studies have demonstrated that derivatives of this compound can inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells. The nitrogen-containing heterocycle in 8-Azanebularine (CAS No. 38874-46-3) serves as a critical pharmacophore, enabling binding to the active sites of these enzymes with high affinity. This has led to investigations into its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.

In addition to its kinase-inhibiting properties, 8-Azanebularine has been investigated for its effects on neurotransmitter systems. Research indicates that this compound can modulate the activity of certain neurotransmitter receptors, including those for serotonin and dopamine. These interactions suggest that 8-Azanebularine may have therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of 8-Azanebularine (CAS No. 38874-46-3) to cross the blood-brain barrier has also been explored, raising hopes for its use in treating central nervous system disorders.

The synthesis of 8-Azanebularine (CAS No. 38874-46-3) has been optimized through various synthetic routes, including multi-step organic transformations that introduce the azabenzylamine moiety into the molecular framework. Advances in synthetic methodologies have enabled the preparation of analogs with modified substituents, allowing researchers to fine-tune the pharmacological properties of this compound. For instance, introducing fluorinated groups or other functional groups can enhance binding affinity or metabolic stability, making these derivatives more suitable for clinical development.

Recent preclinical studies have highlighted the potential of 8-Azanebularine as an inhibitor of protein-protein interactions relevant to inflammation and immune responses. By targeting specific signaling pathways, this compound has shown promise in reducing inflammation and modulating immune cell function. These findings are particularly relevant given the increasing recognition of dysregulated inflammation in various chronic diseases, including autoimmune disorders and metabolic syndromes. The ability of 8-Azanebularine (CAS No. 38874-46-3) to modulate immune responses without significant immunosuppression makes it an attractive candidate for therapeutic intervention.

The development of high-throughput screening (HTS) platforms has accelerated the discovery of novel bioactive compounds like 8-Azanebularine (CAS No. 38874-46-3). These platforms allow researchers to rapidly test large libraries of compounds against various biological targets, identifying those with promising activity profiles. Computational methods such as molecular docking and virtual screening have complemented HTS efforts by predicting binding affinities and interactions between compounds and their targets. This integrative approach has been instrumental in identifying lead compounds for further optimization.

The future prospects for 8-Azanebularine (CAS No. 38874-46-3) are promising, with ongoing research focused on elucidating its mechanism of action and exploring new therapeutic applications. Clinical trials are being planned to evaluate its efficacy and safety in patients with cancer and neurodegenerative diseases. Additionally, efforts are underway to develop prodrugs or formulations that enhance bioavailability or targeted delivery to specific tissues or organs.

In conclusion, 8-Azanebularine (CAS No. 38874-46-3) is a structurally unique compound with significant potential in chemical biology and drug discovery. Its ability to modulate protein-protein interactions, kinase activity,and neurotransmitter systems makes it a valuable tool for investigating new therapeutic strategies. With continued researchand development, this compound holds promise for addressing some of today's most challenging medical conditions.

38874-46-3 (8-Azanebularine) 関連製品

- 90356-10-8(N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide)

- 2287335-54-8(3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid)

- 1339024-98-4(4-methanesulfonylpiperazine-1-sulfonyl chloride)

- 1806189-41-2(Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate)

- 1261581-92-3(methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate)

- 1357482-03-1((6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid)

- 2228839-29-8(3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol)

- 19967-45-4(2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide)

- 1806918-62-6(3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile)

- 850782-02-4(N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenenaphthalene-2-carboxamide)